
Fluocortolone Pivalate
Übersicht
Beschreibung
Vorbereitungsmethoden
Fluocortolone pivalate is synthesized through a series of chemical reactions starting from fluocortolone. The synthesis involves the esterification of fluocortolone with pivalic acid (trimethylacetic acid) under specific reaction conditions . Industrial production methods typically involve high-purity reagents and controlled environments to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Fluocortolonepivalat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Ketonen und Carbonsäuren führen.
Reduktion: Reduktionsreaktionen können Ketone in Alkohole umwandeln.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nukleophile.
Hydrolyse: Diese Reaktion kann die Esterbindung spalten und Fluocortolone und Pivalinsäure liefern.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Upon oral administration, Fluocortolone Pivalate is absorbed systemically at a maximum rate of approximately 15%. Its pharmacological effects can be influenced by various factors, including environmental conditions and individual patient characteristics .
Scientific Research Applications
This compound has diverse applications in scientific research:
- Medicine : It is widely used in dermatology for treating corticosteroid-responsive dermatoses and hemorrhoids. For instance, a multicenter observational study demonstrated the efficacy of Relief® Pro, a combined product containing this compound and lidocaine, in treating acute hemorrhoids. The study reported significant symptom relief and high patient satisfaction rates .
- Biology : Researchers utilize this compound to study its effects on cellular processes related to inflammation and immune responses. Its ability to suppress inflammation makes it valuable for investigating various inflammatory diseases .
- Analytical Chemistry : this compound serves as a reference standard in the development of assays and calibration methods for analytical techniques like High-Performance Liquid Chromatography (HPLC). Experimental design methodologies have been employed to optimize HPLC conditions for quantifying this compound in pharmaceutical preparations .
Case Studies
- Efficacy in Hemorrhoids : A study involving 96 patients treated with Relief® Pro showed that 92% experienced good or very good efficacy ratings. The treatment led to significant reductions in edema and bleeding within days .
- Allergic Contact Dermatitis : Two case reports highlighted instances of contact allergy to this compound. While one patient reacted negatively to all tested derivatives, another showed a delayed reaction after retesting. These cases emphasize the importance of proper concentration levels during patch testing to avoid false negatives .
Comparative Analysis with Other Corticosteroids
This compound shares structural similarities with other corticosteroids but is distinguished by its unique esterification with pivalic acid, enhancing its stability and bioavailability. Below is a comparison table:
Compound Name | Unique Features |
---|---|
Hydrocortisone | Naturally occurring steroid; less potent than this compound. |
Betamethasone | More potent anti-inflammatory effects; longer duration of action. |
Triamcinolone | Similar anti-inflammatory properties; used in various formulations (topical, injectable). |
Dexamethasone | Highly potent glucocorticoid; often used for severe inflammatory conditions. |
Wirkmechanismus
Fluocortolone pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes involved in inflammatory and immune responses . The compound inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity .
Vergleich Mit ähnlichen Verbindungen
Fluocortolonepivalat ähnelt anderen Kortikosteroiden wie:
Fluocortolone: Unterscheidet sich hauptsächlich in der Estergruppe, die an das Molekül gebunden ist.
Difluocortolonepivalat: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Betamethason: Ein weit verbreitetes Kortikosteroid mit einer anderen molekularen Struktur, aber ähnlichen therapeutischen Anwendungen.
Fluocortolonepivalat ist einzigartig aufgrund seiner spezifischen Veresterung mit Pivalinsäure, die seine pharmakokinetischen Eigenschaften und die therapeutische Wirksamkeit beeinflussen kann .
Biologische Aktivität
Fluocortolone pivalate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in dermatological treatments, particularly for conditions like hemorrhoids and anal eczema. This article explores its biological activity, pharmacokinetics, efficacy, safety profile, and relevant case studies.
This compound is a derivative of fluocortolone and is characterized by its esterification with pivalic acid. This modification enhances its lipophilicity, allowing for better penetration through biological membranes. Upon administration, this compound is hydrolyzed to free fluocortolone, which exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that less than 15% of the applied dose is absorbed rectally . After absorption, fluocortolone undergoes hepatic metabolism, with the majority of metabolites excreted via urine . The rapid onset of action is attributed to its formulation as a cream or ointment, while the duration of action varies depending on the specific formulation used.
Efficacy and Clinical Studies
This compound has demonstrated significant efficacy in various clinical settings:
- Hemorrhoids Treatment : A multicenter observational study evaluated the effectiveness of a combined topical product containing this compound and lidocaine (Relief® Pro) in treating acute hemorrhoids. The study involved 13 clinical centers and reported that about 96% of patients experienced symptom relief, including reduced edema and bleeding . Patient satisfaction was notably high, with approximately 97% expressing contentment with the treatment.
- Comparative Studies : In a comparative study involving diflucortolone valerate and other corticosteroids, this compound showed a therapeutic success rate between 76% to 92%, indicating its effectiveness in treating inflammatory skin conditions . Local side effects were generally mild, primarily consisting of irritation or burning sensations.
Safety Profile
The safety profile of this compound is well-documented:
- Adverse Reactions : While most patients tolerate the drug well, some cases of allergic contact dermatitis have been reported . A study highlighted two patients who developed contact allergies to formulations containing fluocortolone derivatives, including this compound .
- Long-term Use Concerns : Prolonged use of topical corticosteroids can lead to skin thinning and other side effects; however, this compound's systemic absorption is low, mitigating some risks associated with long-term therapy .
Case Studies
Several case studies provide insights into the practical applications and outcomes associated with this compound:
- Case Study on Hemorrhoids : A patient treated with Relief® Pro showed significant improvement in symptoms within five days, with complete resolution by day seven. The combination therapy provided immediate relief due to lidocaine while addressing inflammation through this compound.
- Contact Allergy Cases : In two documented cases of contact allergy from Ultralan® preparations containing fluocortolone derivatives, it was noted that retesting at higher concentrations could yield different results regarding sensitivity .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Fluocortolone Pivalate in pharmaceutical formulations, and how can their sensitivity be optimized?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely used. For UPLC-MS/MS, optimize parameters such as column type (e.g., C18), mobile phase (e.g., methanol/water with 0.1% formic acid), and ionization mode (ESI+). Calibration curves using deuterated internal standards (e.g., this compound-d6) improve accuracy by correcting matrix effects .
Q. How should preclinical studies evaluate the anti-inflammatory efficacy of this compound compared to other corticosteroids?
- Methodology : Use rodent models (e.g., carrageenan-induced paw edema) with randomized treatment groups. Administer this compound at varying doses (e.g., 0.1–10 mg/kg) alongside positive controls (e.g., Dexamethasone). Measure outcomes like edema reduction, cytokine levels (IL-6, TNF-α), and histological analysis of inflamed tissues. Ensure blinding during data collection to minimize bias .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodology : Follow strict stoichiometric ratios for esterification reactions (e.g., coupling Fluocortolone with pivaloyl chloride in anhydrous dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Document synthetic steps in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s transactivation vs. transrepression effects in glucocorticoid receptor (GR) signaling?
- Methodology : Conduct dual-luciferase reporter assays in GR-transfected HEK293 cells. Compare this compound’s ability to activate GRE-driven luciferase (transactivation) and repress NF-κB-driven luciferase (transrepression). Use dose-response curves (1 nM–1 μM) and statistical modeling (e.g., Hill equation) to quantify potency differences. Validate findings with chromatin immunoprecipitation (ChIP) for GR binding to target genes .
Q. What strategies mitigate interference from metabolites when analyzing this compound in biological matrices via LC-MS?
- Methodology : Perform metabolite profiling using in vitro liver microsomal assays to identify major Phase I/II metabolites. Optimize chromatographic separation by adjusting gradient elution (e.g., 5%–95% acetonitrile over 15 minutes) and using collision-induced dissociation (CID) to distinguish parent-drug fragmentation patterns from metabolites. Apply post-acquisition data processing tools (e.g., orthogonal partial least squares-discriminant analysis) to filter noise .
Q. How do formulation excipients influence the stability of this compound in topical gels, and what accelerated testing conditions validate shelf-life predictions?
- Methodology : Prepare gel formulations with varying excipients (e.g., carbomers, propylene glycol). Subject samples to stress conditions (40°C/75% RH for 6 months) and monitor degradation via stability-indicating HPLC. Use Arrhenius kinetics to extrapolate shelf life at 25°C. Confirm degradation products using LC-QTOF-MS and assess their pharmacological inactivity .
Q. What experimental designs address the biphasic dose-response of this compound observed in keratinocyte migration assays?
- Methodology : Employ a scratch assay model with HaCaT cells. Test a broad dose range (0.01–100 μM) and measure migration rates at 12-hour intervals. Use nonlinear regression to identify optimal concentrations for pro-migratory effects. Validate mechanisms via siRNA knockdown of GR isoforms to determine receptor-specific contributions .
Q. Methodological Frameworks
Q. How can the PICOT framework structure a clinical trial proposal for this compound in chronic dermatitis?
- Population : Adults (18–65 years) with moderate-to-severe chronic dermatitis.
- Intervention : Topical this compound 0.1% ointment twice daily.
- Comparison : Vehicle-controlled, double-blind design with Clobetasol propionate 0.05% as active comparator.
- Outcome : Reduction in EASI (Eczema Area and Severity Index) score at 4 weeks.
- Time : 12-week follow-up for relapse monitoring.
- This design aligns with ethical guidelines for corticosteroid trials and ensures statistical power through sample size calculations (≥100 participants/arm) .
Q. Data Reporting Standards
Q. What covariates must be reported in pharmacokinetic studies of this compound to ensure data validity?
- Methodology : Document covariates such as age, sex, hepatic/renal function, concomitant medications (e.g., CYP3A4 inhibitors), and formulation batch variability. Use multivariate regression models to adjust for confounding factors. Consistency in covariate reporting across methods, results, and tables is critical to avoid discrepancies during peer review .
Eigenschaften
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJVIQXJHGUBE-HZMVJJPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951798 | |
Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29205-06-9 | |
Record name | Fluocortolone pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29205-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluocortolone pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluocortolone pivalate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOCORTOLONE PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8AL6K50Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.